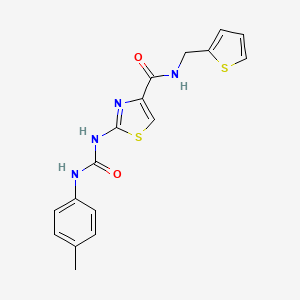
N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide (TTA-A2) is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. TTA-A2 has been shown to have promising properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a closely related chemical entity, was synthesized through a reaction involving thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine. This compound's characterization utilized X-ray diffraction, spectroscopic techniques, and elemental analyses. Theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level corroborated the experimental geometrical parameters, and natural bond orbital (NBO) analysis provided insights into inter- and intramolecular bonding and charge transfer interactions. Its antimicrobial efficacy was demonstrated through the microdilution method against eight microorganisms, and molecular docking studies explored its potential binding to a lung cancer protein, indicating its relevance in both antimicrobial and anticancer research (Cakmak et al., 2022).
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal activities of thiazole derivatives. For instance, a variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole counterparts were synthesized, with certain compounds showing significant antibacterial activity against B. subtilis and antifungal activity against A. niger. This suggests the potential of such compounds in developing new antimicrobial and antifungal agents (Sowmya et al., 2018).
Anticancer Potential
The synthesis of novel thiophene and thiazole derivatives has been pursued for their potential anticancer activity. Specifically, 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and showed promising cytotoxicity against four cell lines. This was particularly true for derivatives containing a thiazolidinone ring or thiosemicarbazide moiety, indicating the therapeutic potential of such compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
Thiazole-based pyridine derivatives have also been investigated for their corrosion inhibition capabilities, particularly on mild steel in acidic environments. Such compounds demonstrated both anodic and cathodic inhibition properties, with their efficiency linked to molecular parameters like electron density and ionisation potential. This research provides insights into the application of thiazole derivatives in materials science, particularly in protecting metals from corrosion (Chaitra et al., 2016).
Propriétés
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-4-6-12(7-5-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRKVYIBUYZYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

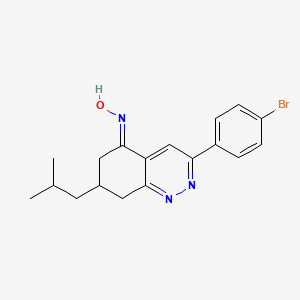
![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)




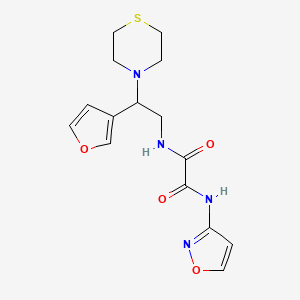
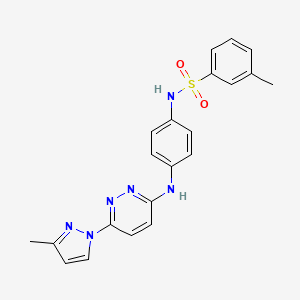
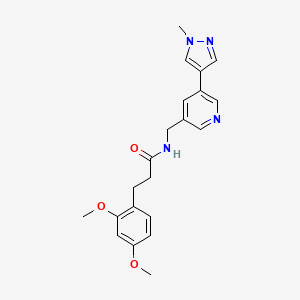
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2468971.png)
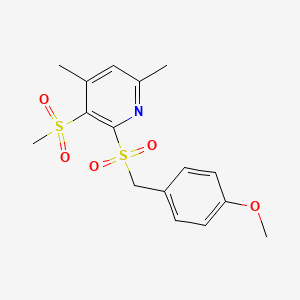
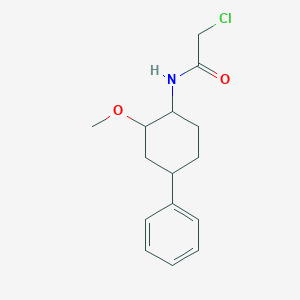
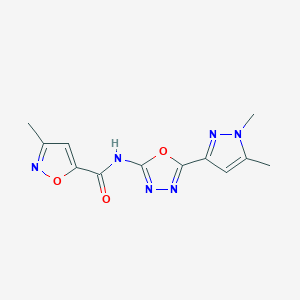
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)